molecular formula C7H11ClO3 B057644 Methyl 6-chloro-6-oxohexanoate CAS No. 35444-44-1

Methyl 6-chloro-6-oxohexanoate

Cat. No. B057644
CAS RN: 35444-44-1
M. Wt: 178.61 g/mol
InChI Key: HDLGIEZOMYJKAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 6-chloro-6-oxohexanoate involves different chemical routes, including regioselective chlorination and ozonolytic cleavage processes. For example, regioselective chlorination of a methyl group in certain precursors via reaction with sulfuryl chloride in methylene chloride has been performed, leading to the development of key compounds in biotin (vitamin H) synthesis (Zav'yalov et al., 2006). Another method involves the ozonolytic cleavage of cyclohexene to terminally differentiated products, including Methyl 6-oxohexanoate (Claus & Schreiber, 2003).

Molecular Structure Analysis

The molecular structure of Methyl 6-chloro-6-oxohexanoate and its analogs has been elucidated through various spectroscopic and crystallographic techniques. Structural characterization is essential for understanding the compound's reactivity and properties. For instance, the crystal and molecular structure of related compounds has been determined by single-crystal X-ray diffraction studies, providing insights into their geometric and electronic structures (De Armas et al., 2000).

Chemical Reactions and Properties

Methyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, leading to the formation of different products. These reactions include ozonolysis, Dieckmann condensation, and C-H insertion reactions, showcasing the compound's versatility in synthetic chemistry (Yakura et al., 1999). The compound's reactivity is crucial for its application in synthesizing complex molecules and intermediates in pharmaceutical and materials science.

Scientific Research Applications

  • Anti-inflammatory Properties and Fluorescent Probe Uses :

    • Methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, a derivative of Methyl 6-chloro-6-oxohexanoate, has shown anti-inflammatory properties. It has also been used as a fluorescent probe and an intermediate in synthesizing other fluorescent molecules for studying the polarity of lipid bilayers in biological membranes (Balo, Fernández, García‐Mera, & López, 2000).
  • Intermediate in Leukotriene Synthesis :

    • Methyl 5S-(benzoyloxy)-6-oxohexanoate, a compound derived from Methyl 6-chloro-6-oxohexanoate, serves as an intermediate in synthetic routes to leukotriene B4, a lipoxygenase-derived arachidonic acid metabolite (Hayes & Wallace, 1990).
  • Ozonolytic Cleavage Products :

    • Methyl 6-chloro-6-oxohexanoate is involved in the ozonolytic cleavage of cyclohexene, yielding products like Methyl 6-oxohexanoate and Methyl 6,6-dimethoxyhexanoate. This process is important for various chemical synthesis pathways (Claus & Schreiber, 2003).
  • Synthesis of Biotin (Vitamin H) :

    • Regioselective chlorination of Methyl 6-chloro-6-oxohexanoate derivatives has been used in the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).
  • Synthesis of (R)-(+)-α-Lipoic Acid :

    • Alkyl 6-chloro-3-oxohexanoates, synthesized from Methyl 6-chloro-6-oxohexanoate, have been reduced using bakers' yeast in the synthesis of (R)-(+)-α-lipoic acid, a cofactor in biochemical reactions (Gopalan & Jacobs, 1990).
  • Anticonvulsant Properties :

    • Certain derivatives of Methyl 6-chloro-6-oxohexanoate have been studied for their anticonvulsant properties, contributing to the development of new medications (Scott et al., 1993).

Safety And Hazards

The safety and hazards of “Methyl 6-chloro-6-oxohexanoate” are governed by chemical safety regulations. It’s important to handle this chemical with appropriate safety measures to prevent any potential harm .

Future Directions

“Methyl 6-chloro-6-oxohexanoate” has potential applications in various fields due to its role as an organic intermediate. Its future directions are likely to be influenced by advancements in chemical synthesis methods and the development of new compounds .

properties

IUPAC Name

methyl 6-chloro-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLGIEZOMYJKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956850
Record name Methyl 6-chloro-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-6-oxohexanoate

CAS RN

35444-44-1
Record name Hexanoic acid, 6-chloro-6-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35444-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-chloro-6-oxohexanoate
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Record name Methyl 6-chloro-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-6-oxohexanoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of oxalyl chloride (0.040 mole) in dichloromethane (20 mL) is added dropwise to an ice bath cooled solution of adipic acid monomethyl ester (Aldrich) (0.040 mole) in dichloromethane (50 mL). The reaction is stirred at ambient temperature for 5 hours. The reaction solution is washed with 5% aqueous sodium bicarbonate, with water, and then with a saturated sodium chloride solution. The organic layer may be dried over sodium sulfate, filtered and concentrated in vacuo to give 6-methoxy-6-oxohexanoyl chloride. See Musso, et. al., J. Med. Chem., (2003) 46:409.
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0.04 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-chloro-6-oxohexanoate
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Methyl 6-chloro-6-oxohexanoate

Citations

For This Compound
20
Citations
B Uthuppu, J Aamand, C Jørgensen, SM Kiersgaard… - Analytica chimica …, 2012 - Elsevier
… 5% (w/v) Na 2 CO 3 (125 mL) was added followed by drop wise addition of methyl 6-chloro-6-oxohexanoate (methyl adipoylchloride, 7.2 mL, 30 mmol) dissolved in dichloromethane (25 …
Number of citations: 5 www.sciencedirect.com
L Conway, A Riccio, MG Santoro, P Evans - Tetrahedron Letters, 2020 - Elsevier
… Due to its unstable nature the intermediate was swiftly subjected to a coupling reaction with methyl 6-chloro-6-oxohexanoate [20] and triethylamine. In the event the amide formation …
Number of citations: 1 www.sciencedirect.com
D Xiao, X Zhu, Y Yu, N Shao, J Wu… - Bioorganic & Medicinal …, 2014 - Elsevier
… It was treated with excess Et 3 N and methyl 6-chloro-6-oxohexanoate followed by 4-fluoroaniline at 80 C overnight to afford the bromoquinazolinone core 5. Formylation of the bromide …
Number of citations: 6 www.sciencedirect.com
F Nardella, L Halby, I Dobrescu, J Viluma… - Journal of Medicinal …, 2021 - ACS Publications
… Compounds 4 and 5 were directly synthesized from procainamide 1 after coupling with methyl 6-chloro-6-oxohexanoate or methyl 8-chloro-8-oxooctanoate followed by treatment with …
Number of citations: 6 pubs.acs.org
FA Esteve-Turrillas, JV Mercader, C Agullo… - Analyst, 2017 - pubs.rsc.org
… Stirring was continued at this temperature for 15 min, and methyl 6-chloro-6-oxohexanoate (2, 0.327 mL, 2.1 mmol) was added dropwise, whereupon stirring was maintained at 0 C for …
Number of citations: 15 pubs.rsc.org
FA Esteve-Turrillas, JV Mercader, C Agulló… - Food Control, 2015 - Elsevier
… the acylation reaction of allyl β-oxopropanoate 3, obtained via Claisen condensation of cyclopropyl methyl ketone (1) with diallyl carbonate (2), with methyl 6-chloro-6-oxohexanoate (4), …
Number of citations: 18 www.sciencedirect.com
W Yang, L Li, X Ji, X Wu, M Su, L Sheng, Y Zang… - Bioorganic & Medicinal …, 2014 - Elsevier
… To a solution of 7a (147 mg, 0.5 mmol) in dry THF was added methyl-6-chloro-6-oxohexanoate (133 mg, 0.75 mmol) and DIPEA (129 mg, 1 mmol) at 0 C. Then the mixture was stirred at …
Number of citations: 25 www.sciencedirect.com
B Prasad, M Doimo, M Andréasson, V L'Hôte… - Chemical …, 2022 - pubs.rsc.org
G-quadruplex (G4) DNA structures are implicated in central biological processes and are considered promising therapeutic targets because of their links to human diseases such as …
Number of citations: 10 pubs.rsc.org
O Desiatkina, G Boubaker, N Anghel… - …, 2022 - Wiley Online Library
… the condensation of 3-ethyl-2,4-dimethylpyrrole with four commercially available acid chlorides as acylium equivalent: methyl 4-chloro-4-oxobutyrate, methyl 6-chloro-6-oxohexanoate, …
Z Li, S Song, L Xu, H Kuang, S Guo, C Xu - Sensors, 2013 - mdpi.com
… A solution of methyl 6-chloro-6-oxohexanoate (4.95 g, 27.71 mmol) in dichloromethane (5 mL) was added dropwise to the stirring solution of Meldrum's acid at 0–3 C under nitrogen …
Number of citations: 14 www.mdpi.com

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